molecular formula C10H13NO2S B2794771 Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate CAS No. 2188202-89-1

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2794771
CAS No.: 2188202-89-1
M. Wt: 211.28
InChI Key: BRRMGUVOPGFSOR-UHFFFAOYSA-N
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Description

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a pyrrolidine ring substituted with a thiophene moiety. The saturated, sp3-hybridized pyrrolidine scaffold is a privileged structure in pharmaceutical development, prized for its ability to enhance stereochemical complexity and improve the three-dimensional coverage of drug candidates, which can lead to better selectivity and optimized pharmacokinetic profiles . The incorporation of the thiophene heterocycle further enriches the compound's potential for structure-activity relationship (SAR) explorations, as thiophene-containing structures are frequently investigated for their diverse biological activities . This compound serves as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. Research into analogous 3-thienyl pyrrolidine derivatives has demonstrated their potential as modulators of chemokine receptor activity, indicating relevance in the treatment of inflammatory diseases, autoimmune disorders, and certain infectious diseases like AIDS . Furthermore, recent studies on structurally related 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have identified potent antiseizure and antinociceptive agents, highlighting the therapeutic value of this hybrid framework in central nervous system (CNS) disorders, particularly for epilepsy and neuropathic pain . The molecular framework is well-suited for generating multi-functional compounds designed to interact with specific biological targets, such as the neuronal voltage-sensitive sodium channel . Key Research Applications: • Building block for the synthesis of chemokine receptor modulators . • Precursor for the development of novel antiseizure and neuropathic pain therapeutics . • Versatile scaffold for creating hybrid molecules in anticancer, antibacterial, and CNS drug discovery . This product is intended for research purposes in a controlled laboratory environment. It is strictly marked as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

IUPAC Name

methyl 3-thiophen-3-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)11-4-2-8(6-11)9-3-5-14-7-9/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRMGUVOPGFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate has shown considerable promise in medicinal chemistry due to its potential biological activities. The compound's structure allows for interactions with various biological targets, which can lead to pharmacological effects. Preliminary studies indicate that it may modulate the activity of enzymes or receptors through mechanisms such as hydrogen bonding and π-π interactions facilitated by its thiophene and pyrrolidine moieties.

  • Antagonistic Properties : Research has demonstrated that compounds similar to this compound can act as antagonists in neuropeptide systems, potentially influencing stress responses and appetite control .
  • Enzyme Interaction : Interaction studies suggest that this compound may bind to enzymes involved in metabolic pathways, which is crucial for drug metabolism .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for creating complex structures.

Synthetic Pathways

This compound can be synthesized through multi-step organic reactions, with specific conditions optimized for high yields and purity. Common synthetic routes include:

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
  • Reduction : The thiophenic group may be reduced to a thiol.
  • Substitution Reactions : The tert-butyl group can be replaced with other alkyl groups using strong bases .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Anticonvulsant Activity

A focused series of pyrrolidine derivatives, including those related to this compound, were evaluated for their antiseizure properties. Compounds demonstrated significant efficacy in preclinical models, suggesting potential therapeutic applications in epilepsy treatment .

Phosphodiesterase Inhibition

Research into structurally similar compounds has revealed their potential as phosphodiesterase inhibitors, which are critical for treating erectile dysfunction and pulmonary hypertension. The binding patterns observed suggest that this compound could follow similar pathways .

Mechanism of Action

The mechanism of action of Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate ()

  • Structural Differences :
    • The compound in incorporates a tetrahydropyridine ring instead of pyrrolidine, with additional substituents (phenyl, tosyl, and oxo groups).
    • The thiophen-3-yl group is retained, but its position (C5) differs from the target compound’s C3 substitution.
  • Physicochemical Properties :
    • Melting point: 152–159°C, suggesting higher crystallinity due to the bulky tosyl group and aromatic phenyl substituent .
    • Enantioselectivity: Achieved via column chromatography, highlighting the role of stereochemistry in synthesis .
  • Functional Implications :
    • The tosyl group enhances stability and facilitates purification, whereas the oxo group may influence hydrogen-bonding interactions.

tert-Butyl Pyrrolidine-1-Carboxylate Derivatives ()

  • Structural Differences :
    • Derivatives like tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1186311-10-3) feature halogenated pyridine rings and tert-butyl ester groups instead of methyl carboxylates .
  • Physicochemical Properties :
    • Molecular weight: 483.14 (for bromo-iodo derivative), significantly higher due to halogen atoms and tert-butyl groups .

Pyrrolidine-2,5-Dione Derivatives ()

  • Structural Differences: Compounds such as 1-phenylamino-3-phenylpyrrolidine-2,5-dione replace the carboxylate with dione and aryl groups.
  • Functional Implications: The dione moiety introduces hydrogen-bonding sites, correlating with anticonvulsant activity in MES and sc Met tests .

Thiophene-Containing Pyrazolo-Pyrimidine Derivatives ()

  • Structural Differences: Example 62 in includes a pyrazolo-pyrimidine core fused with chromenone and fluorophenyl groups, with thiophene at position 2 (vs. 3 in the target compound).

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Functional Attributes
Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate (Target) Pyrrolidine Thiophen-3-yl, methyl carboxylate Not reported Not reported Intermediate flexibility, aromaticity
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-... () Tetrahydropyridine Tosyl, phenyl, oxo, thiophen-3-yl ~450 (estimated) 152–159 High crystallinity, enantioselective
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Pyrrolidine Bromo, iodo, tert-butyl ester, pyridine 483.14 Not reported Halogen bonding, lipophilicity
1-Phenylamino-3-phenylpyrrolidine-2,5-dione () Pyrrolidine-2,5-dione Phenylamino, phenyl ~280 (estimated) Not reported Anticonvulsant activity, hydrogen bonding
Example 62 () Pyrazolo-pyrimidine Thiophene-2-yl, fluorophenyl, chromenone 560.2 (M++1) 227–230 High molecular complexity, fluorophilicity

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., carboxylates, halogens) enhance stability and reactivity, while bulky groups (e.g., tert-butyl, tosyl) improve crystallinity .
  • Thiophene positioning (2-yl vs. 3-yl) modulates electronic properties and biological interactions .

Synthetic Challenges :

  • Enantioselective synthesis (as in ) may be required for the target compound if chirality impacts function.

Biological Activity

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₁O₂S
  • Molecular Weight : 225.29 g/mol

The compound features a pyrrolidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anti-inflammatory, and neuroprotective agent.

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. For instance, a study evaluating various thiophene derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .

CompoundMIC (μg/mL)Target Organism
Thiophene Derivative A3.12Staphylococcus aureus
Thiophene Derivative B12.5Escherichia coli

Anti-inflammatory Properties

In preclinical studies, this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This was evidenced in assays where the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . Such properties suggest its potential application in treating inflammatory diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have shown promising results in models of neurodegeneration. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound's mechanism appears to involve the modulation of antioxidant pathways, enhancing cellular resilience against neurotoxic insults .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Receptor Modulation : It could potentially act on neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, it mitigates cellular damage from reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against clinical isolates of bacteria. The study concluded that modifications to the thiophene ring could enhance efficacy against resistant strains .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that the compound may offer therapeutic benefits in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, protection/deprotection, and purification. For example:

  • Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiophene moiety to the pyrrolidine core. Reagents like Pd(PPh₃)₄ and Cs₂CO₃ in dioxane are effective .
  • Esterification : Methyl ester formation can be achieved via acid-catalyzed esterification (e.g., HCl in methanol) or using coupling agents like DCC for carboxylate activation .
  • Optimization : Control temperature (0–80°C), solvent polarity (THF, DCM), and stoichiometry. Column chromatography (e.g., hexane/ethyl acetate gradients) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (J-values) distinguish axial/equatorial substituents on the pyrrolidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound's reactivity and biological activity?

Methodological Answer:

  • Reactivity : Stereoelectronic effects (e.g., axial vs. equatorial substituents) alter nucleophilic attack sites. For instance, axial ester groups may hinder ring-opening reactions .
  • Biological Activity : Enantiomers can exhibit differential binding to enzymes or receptors. Use chiral HPLC to separate enantiomers and assess activity via biochemical assays (e.g., IC₅₀ measurements) .
  • Case Study : (3R,4S)-configured analogs showed 10-fold higher binding affinity to serotonin receptors compared to (3S,4R) isomers in a 2024 study .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to protein targets (e.g., kinases). Validate with co-crystallization data if available .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .
  • QM/MM Calculations : Study reaction mechanisms (e.g., ester hydrolysis) at the active site of hydrolases using Gaussian or ORCA .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX or Mercury software for crystal structure refinement .
  • NOE Experiments : 2D NOESY NMR identifies spatial proximities between protons, clarifying ring puckering in pyrrolidine .
  • Case Study : A 2025 study resolved discrepancies between NMR (predicted equatorial substituent) and X-ray (axial) data by identifying solvent-induced conformational changes .

Q. What strategies mitigate side reactions during functionalization of the thiophene moiety?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during thiophene sulfonation or halogenation .
  • Catalyst Selection : Employ CuI for Sonogashira coupling to avoid homocoupling of thiophene-alkynes .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve selectivity in electrophilic substitutions .

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